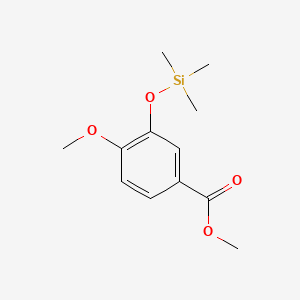

Methyl 4-methoxy-3-trimethylsilyloxybenzoate

Description

Methyl 4-methoxy-3-trimethylsilyloxybenzoate is a synthetic aromatic ester featuring a benzoate backbone substituted with a methoxy group at the 4-position and a trimethylsilyloxy (TMS) group at the 3-position. The compound’s structure combines electron-donating (methoxy) and sterically bulky (TMS) substituents, making it a versatile intermediate in organic synthesis. The TMS group acts as a protecting moiety for hydroxyl groups, enabling selective reactivity in multi-step reactions.

Properties

CAS No. |

55590-91-5 |

|---|---|

Molecular Formula |

C12H18O4Si |

Molecular Weight |

254.35 g/mol |

IUPAC Name |

methyl 4-methoxy-3-trimethylsilyloxybenzoate |

InChI |

InChI=1S/C12H18O4Si/c1-14-10-7-6-9(12(13)15-2)8-11(10)16-17(3,4)5/h6-8H,1-5H3 |

InChI Key |

KBCFBQHJWCDVHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

- Protection or introduction of the trimethylsilyloxy group on the hydroxy position of the aromatic ring.

- Methylation of the carboxylic acid group to form the methyl ester.

This approach is commonly executed starting from hydroxy-substituted methyl benzoates or their corresponding hydroxybenzoic acids.

Silylation Step

The introduction of the trimethylsilyloxy group is typically achieved by reacting the hydroxy group of the aromatic compound with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base. The reaction conditions are optimized to selectively silylate the phenolic hydroxyl without affecting other functional groups.

- Reagents: Trimethylsilyl chloride (TMSCl), base (e.g., triethylamine or imidazole)

- Solvents: Anhydrous solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF)

- Conditions: Typically carried out under inert atmosphere (nitrogen or argon) at temperatures ranging from 0°C to room temperature to avoid side reactions.

The reaction proceeds via nucleophilic attack of the phenolic oxygen on the silicon atom of TMSCl, leading to the formation of the trimethylsilyloxy ether. The base scavenges the released hydrochloric acid to drive the reaction forward.

Methylation Step

The methylation of the carboxylic acid to form the methyl ester can be achieved by:

- Direct methylation of the corresponding hydroxybenzoic acid using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

- Alternatively, esterification via acid-catalyzed reaction with methanol under reflux conditions.

A notable method involves using dimethyl sulfate in aqueous or mixed solvent systems, which provides high yields and purity without complicated purification steps. The methylation is typically conducted with a slight molar excess of dimethyl sulfate relative to the hydroxyl and carboxyl groups to ensure complete methylation.

Representative Reaction Scheme

Alternative Methods and Considerations

- Use of other silylating agents such as tert-butyldimethylsilyl chloride or phenyldimethylsilyl chloride is possible but trimethylsilyl chloride remains preferred due to ease of removal and reactivity.

- The reaction atmosphere is preferably inert (nitrogen or argon) to avoid moisture-induced hydrolysis of silyl ethers.

- Bases such as triethylamine are preferred for their efficiency in scavenging HCl and compatibility with the reagents.

- The temperature range for silylation is typically from -20 °C to 45 °C, with 5-25 °C being optimal to balance reaction rate and selectivity.

- Purification generally involves concentration under reduced pressure and chromatographic techniques to isolate the pure silylated ester.

Analytical Data and Research Outcomes

Yield and Purity

Structural Confirmation

Stability and Reactivity

- The trimethylsilyloxy group can be selectively removed by treatment with metal hydroxides or ammonium fluoride reagents, enabling further functionalization.

- The silyl ether protects the phenolic hydroxyl during subsequent synthetic steps, enhancing selectivity and yield.

Summary Table of Preparation Methods

| Parameter | Method 1: Silylation + Methylation | Method 2: Direct Methylation + Silylation (less common) |

|---|---|---|

| Starting Material | Methyl 4-hydroxy-3-methoxybenzoate | 4-Hydroxy-3-trimethylsilyloxybenzoic acid |

| Silylating Agent | Trimethylsilyl chloride | Trimethylsilyl chloride |

| Methylating Agent | Dimethyl sulfate | Dimethyl sulfate or methanol + acid |

| Base | Triethylamine or imidazole | Triethylamine or imidazole |

| Solvent | DMF, DMSO, or THF | Aqueous or mixed solvents |

| Temperature Range | 0 to 25 °C | Room temperature or reflux |

| Atmosphere | Inert (N2 or Ar) | Inert or ambient |

| Yield | ~67% (silylation step) | High overall yield |

| Purification | Concentration in vacuo, chromatographic purification | Similar purification methods |

| Notes | Selective silylation protects phenolic OH for further use | Methylation in aqueous phase avoids toxic solvents |

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The trimethylsiloxy group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsiloxy group under basic conditions.

Major Products Formed

Oxidation: Formation of 4-Methoxy-3-(trimethylsiloxy)benzoic acid.

Reduction: Formation of 4-Methoxy-3-(trimethylsiloxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acid methyl esters depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester is utilized in several scientific research fields:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: It is used in the study of enzyme-catalyzed reactions and as a model compound for understanding biochemical pathways.

Medicine: Research on its derivatives explores potential pharmaceutical applications, including anti-inflammatory and antimicrobial properties.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trimethylsiloxy)benzoic acid methyl ester involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the methoxy group undergoes electron transfer processes, leading to the formation of reactive intermediates. In reduction reactions, the ester group is targeted by reducing agents, resulting in the cleavage of the ester bond and formation of an alcohol.

Comparison with Similar Compounds

The following analysis compares Methyl 4-methoxy-3-trimethylsilyloxybenzoate with structurally and functionally related compounds, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural Analogues

Key Observations :

- Electronic Effects : The TMS group in the target compound is less electron-withdrawing compared to trifluoromethyl () but provides steric shielding. Methoxy and benzyloxy groups are electron-donating, altering aromatic ring reactivity .

- Protection Strategies : TMS groups (target) are cleaved under mild acidic conditions, whereas benzyloxy groups () require catalytic hydrogenation, impacting synthetic workflows .

Physicochemical Properties

| Property | Methyl 4-Methoxy-3-TMS-Benzoate | Methyl 4-Benzyloxy-3-Hydroxybenzoate | Metsulfuron Methyl Ester |

|---|---|---|---|

| Lipophilicity (LogP) | High (TMS group) | Moderate (Bn group) | Low (polar sulfonylurea) |

| Solubility | Low in water | Moderate (due to -OH) | High (ionic sulfonylurea) |

| Stability | Acid-labile | Stable to acid, labile to H₂/Pd | Hydrolytically stable |

Notes:

Biological Activity

Methyl 4-methoxy-3-trimethylsilyloxybenzoate, also known as a derivative of p-anisic acid, has garnered attention for its potential biological activities. This compound is characterized by the presence of a trimethylsilyloxy group, which may enhance its stability and bioactivity. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure contributes to its unique properties and potential interactions within biological systems.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. Antioxidants play a vital role in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Case Study:

A study demonstrated that benzoate esters, including derivatives like this compound, showed remarkable free radical scavenging activity. The antioxidant capacity was measured using various assays, including DPPH and ABTS tests, where the compound displayed a high percentage of inhibition compared to control samples .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens.

Research Findings:

- Bactericidal Effects: In vitro studies reported that this compound exhibited bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 0.5 to 2 mg/mL .

- Fungicidal Activity: The compound also demonstrated antifungal properties, particularly against Candida species, with MIC values ranging from 1 to 4 mg/mL .

Cytotoxicity

Evaluating the cytotoxic effects of this compound on human cell lines is essential for assessing its safety profile.

Findings:

In studies involving human Chang liver cell lines, the compound exhibited cytotoxic effects at higher concentrations (IC50 values around 50 µg/mL). However, at lower concentrations, it did not significantly affect cell viability, indicating a potential therapeutic window .

Data Tables

| Biological Activity | Test Organism | MIC (mg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antioxidant | - | - | - |

| Bactericidal | S. aureus | 0.5 | - |

| Bactericidal | E. coli | 2 | - |

| Fungicidal | C. albicans | 1 | - |

| Cytotoxicity | Chang liver | - | 50 |

Q & A

Basic: What are the critical steps in synthesizing Methyl 4-methoxy-3-trimethylsilyloxybenzoate, and how can purity be optimized?

Answer:

- Synthesis Steps :

- Protection of hydroxyl groups : Use trimethylsilyl chloride (TMSCl) to protect the hydroxyl group at the 3-position, ensuring anhydrous conditions to prevent hydrolysis .

- Esterification : React the protected intermediate with methanol under acidic catalysis to form the methyl ester .

- Purification : Employ column chromatography (e.g., silica gel eluted with ethyl acetate/petroleum ether gradients) to isolate the product .

- Purity Optimization :

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

Advanced: How can researchers resolve contradictions in spectral data during derivative synthesis?

Answer:

- Common Issues :

- Strategies :

Advanced: What factors influence the compound’s stability during storage and experimental use?

Answer:

- Key Stability Risks :

- Mitigation Strategies :

Basic: What are common side reactions during synthesis, and how are they minimized?

Answer:

- Side Reactions :

- Optimization :

Advanced: How can computational methods predict reactivity in further derivatization?

Answer:

- Electronic Effects :

- Case Study :

Advanced: What protocols ensure reproducibility in scaled-up synthesis?

Answer:

-

Critical Parameters :

-

Documentation : Maintain detailed logs of reagent batches and environmental conditions (humidity, temperature) .

Basic: How is the compound’s solubility profile determined for reaction planning?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.